molecular formula C17H25NO2 B14133713 N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide

N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide

Cat. No.: B14133713
M. Wt: 275.4 g/mol
InChI Key: GTRRGUAEIBZFBB-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide is an organic compound with a complex structure It is a derivative of benzamide, characterized by the presence of diethyl groups and a 4-methyl-3-oxopentan-2-yl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide typically involves the reaction of 4-(4-methyl-3-oxopentan-2-yl)benzoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as copper-based metal-organic frameworks can be employed to promote oxidative couplings, resulting in high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N,N-diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide

InChI

InChI=1S/C17H25NO2/c1-6-18(7-2)17(20)15-10-8-14(9-11-15)13(5)16(19)12(3)4/h8-13H,6-7H2,1-5H3

InChI Key

GTRRGUAEIBZFBB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C)C(=O)C(C)C

Origin of Product

United States

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